Morphiceptin

Receptor Binding Selectivity Opioid Pharmacology

Selecting the right μ-opioid receptor (MOR) agonist is critical for data reproducibility. Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is the gold-standard MOR-selective tool, offering >1000-fold selectivity for μ over δ receptors—the highest among classic opioid peptides. Unlike DAMGO or endomorphins, morphiceptin's unique ligand-selective activation eliminates δ cross-talk, ensuring unambiguous results in binding assays and GPI functional studies. Its well-characterized metabolic profile also provides the ideal scaffold for peripherally-restricted analog development. Procure at ≥98% HPLC purity to drive reliable, publication-ready pharmacology.

Molecular Formula C28H35N5O5
Molecular Weight 521.6 g/mol
CAS No. 74135-04-9
Cat. No. B1676752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphiceptin
CAS74135-04-9
Synonymseta-casomorphine(1-4) amide
deproceptin
morphiceptin
morphiceptin monohydrochloride, (L-Tyr-L-Pro-L-Phe-L-Pro)-isomer
morphiceptin, (L-Tyr-D-Pro-L-Phe-L-Pro)-isomer
morphiceptin, (L-Tyr-L-Pro-L-Phe-D-Pro)-isomer
NH(4)-Tyr-Pro-Phe-Pro-CONH(2)
Tyr-Pro-Phe-D-Pro-NH2
Tyr-Pro-Phe-Pro amide
tyrosyl-prolyl-phenylalanyl-D-prolinamide
Molecular FormulaC28H35N5O5
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
InChIInChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
InChIKeyLSQXZIUREIDSHZ-ZJZGAYNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Morphiceptin (CAS 74135-04-9): A Selective Mu-Opioid Receptor Agonist Peptide for Research


Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is a synthetic tetrapeptide amide and a highly selective agonist for the μ-opioid receptor (MOR). It was originally synthesized as an analog of the β-casomorphin N-terminal fragment and is derived from the milk protein β-casein [1]. As the first peptide ligand found to be highly selective for μ-receptors over δ-receptors, it serves as a critical pharmacological tool for isolating MOR-mediated effects [2]. Its unique selectivity profile, with an affinity for μ-receptors that is at least 1000 times greater than for δ-receptors, distinguishes it from many other opioid peptides and makes it an essential compound for targeted research on central and peripheral opioid systems [3].

Why Morphiceptin's High Mu-Selectivity Cannot Be Replaced by Generic Opioid Agonists


In-class substitution of MOR agonists without a precise understanding of their pharmacological fingerprints is a common source of experimental variability. While compounds like DAMGO, endomorphins, and morphine all target MOR, they exhibit distinct binding modes, signaling bias, and potency profiles. For instance, morphiceptin and its analog PL017 demonstrate ligand-selective receptor activation, interacting with distinct domains of the MOR's third intracellular loop compared to DAMGO and morphine, which translates to differential G-protein coupling efficiency and downstream signaling [1]. Furthermore, morphiceptin's metabolic instability and limited blood-brain barrier permeability present unique challenges for in vivo use, but these same properties make it a valuable scaffold for developing peripherally-restricted analogs, a strategy not applicable to more CNS-penetrant, generic agonists [2]. Therefore, assuming functional equivalence among MOR agonists without accounting for these ligand-specific properties can lead to misinterpretation of pharmacological data.

Quantitative Evidence for Selecting Morphiceptin Over Its Analogs


Definitive Mu- vs. Delta-Opioid Receptor Selectivity

Morphiceptin exhibits a clear and quantifiable preference for μ-opioid receptors (MOR) over δ-opioid receptors (DOR). This is a defining feature that distinguishes it from other peptide agonists with more promiscuous binding profiles. Its affinity for MOR is reported to be at least 1000-fold greater than its affinity for DOR, a level of selectivity that is foundational for experiments requiring isolation of MOR-mediated signaling [1].

Receptor Binding Selectivity Opioid Pharmacology

Comparative In Vitro Potency in Neuronal Assays vs. Endomorphins

In a direct comparison using rat locus coeruleus brain slice preparations, Morphiceptin demonstrated lower potency than the endogenous peptides endomorphin-1 and endomorphin-2. The half-maximal inhibitory concentration (IC₅₀) for inhibiting spontaneous neuronal firing was 65 nM for Morphiceptin, which is significantly less potent than the IC₅₀ values of 8.8 nM and 5.3 nM for endomorphin-1 and endomorphin-2, respectively [1]. This places Morphiceptin as a moderately potent MOR agonist with a distinct electrophysiological profile.

Electrophysiology Locus Coeruleus IC50

In Vivo Analgesic Potency as a Baseline for Analog Development

Morphiceptin serves as a key baseline for in vivo analgesic activity. Studies show that modifying its structure can significantly enhance potency. Specifically, the analog [D-1-Nal³]Morphiceptin exhibited a substantial 26-fold increase in μ-opioid receptor affinity and a 15-fold increase in potency in the guinea pig ileum (GPI) assay compared to Morphiceptin itself [1]. This enhancement translated to a significant increase in antinociceptive potency in the in vivo hot-plate test in mice, demonstrating that Morphiceptin's core structure is a critical starting point for the design of more potent analgesics [2].

Antinociception Analgesia SAR Hot-Plate Test

Metabolic Stability as a Limiting Factor for CNS Studies

A key differentiator for Morphiceptin is its inherent metabolic instability and poor blood-brain barrier (BBB) permeability. This is a well-documented limitation that directly informs its experimental use. The compound elicits strong antinociception when administered directly into the CNS (i.c.v.) but this effect is lost upon peripheral administration due to rapid degradation and limited CNS penetration [1]. This property is not shared by all MOR agonists; for example, morphine effectively crosses the BBB. Consequently, Morphiceptin is poorly suited for systemic in vivo CNS studies but is ideal for ex vivo assays or as a scaffold for developing peripherally-restricted analogs that treat gastrointestinal disorders without central side effects [2].

Blood-Brain Barrier Metabolic Stability Peptide Pharmacokinetics

Validated Research Applications for Morphiceptin Based on Its Unique Profile


As a Prototypical μ-Selective Agonist in Receptor Binding and Functional Assays

Morphiceptin's >1000-fold selectivity for μ over δ receptors makes it the ideal tool for experiments that require a clean MOR signal without δ-receptor cross-talk [1]. It can be used in radioligand displacement assays (e.g., against [³H]DAMGO or [³H]naloxone) to define μ-receptor specific binding or as a positive control in functional assays like the GPI to establish a μ-selective response profile [2].

As a Baseline Scaffold for Structure-Activity Relationship (SAR) Studies

Morphiceptin's moderate potency and well-characterized structure make it a reliable baseline for medicinal chemistry programs. Researchers can use it as a control to quantify improvements in receptor affinity (e.g., 26-fold increase with [D-1-Nal³] modification) and in vivo antinociception achieved by novel synthetic analogs [1]. Its known metabolic liabilities also provide a clear target for stability-enhancing modifications [2].

In Research on Peripheral Opioid Systems and GI Motility

Due to its poor blood-brain barrier permeability and rapid degradation, Morphiceptin is a valuable lead compound for developing peripherally-restricted MOR agonists [1]. This property is exploited in research aimed at treating gastrointestinal disorders like diarrhea-predominant IBS, where central side effects (e.g., analgesia, respiratory depression) are undesirable. Researchers use Morphiceptin analogs to study inhibition of GI transit in vivo, a direct application stemming from its pharmacokinetic limitations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morphiceptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.